molecular formula C26H31N7O2S B3020448 8-(4-benzylpiperidin-1-yl)-3-methyl-7-(3-((4-methylpyrimidin-2-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione CAS No. 868143-38-8

8-(4-benzylpiperidin-1-yl)-3-methyl-7-(3-((4-methylpyrimidin-2-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B3020448
CAS No.: 868143-38-8
M. Wt: 505.64
InChI Key: UAEBYJBTOIILCY-UHFFFAOYSA-N
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Description

This compound is a purine-2,6-dione derivative characterized by a benzylpiperidin-1-yl group at position 8 and a 3-((4-methylpyrimidin-2-yl)thio)propyl chain at position 5. The thioether linkage and 4-methylpyrimidin-2-yl moiety may enhance metabolic stability and target selectivity compared to simpler analogs .

Properties

IUPAC Name

8-(4-benzylpiperidin-1-yl)-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N7O2S/c1-18-9-12-27-24(28-18)36-16-6-13-33-21-22(31(2)26(35)30-23(21)34)29-25(33)32-14-10-20(11-15-32)17-19-7-4-3-5-8-19/h3-5,7-9,12,20H,6,10-11,13-17H2,1-2H3,(H,30,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEBYJBTOIILCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCCCN2C3=C(N=C2N4CCC(CC4)CC5=CC=CC=C5)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrimidine-dione Derivatives (Molecules 2011)

Compounds 4–6 (pyrimidine-2,4-diones) share a dione core but differ in substituents and scaffold. For example, 4 has benzyloxymethyl and methoxymethyl groups, which increase hydrophobicity but lack the purine core’s adenosine-mimetic properties. These pyrimidine derivatives are less likely to engage purinergic receptors effectively .

Fluorophenyl-Piperazinyl Analog ()

The compound 8-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6-dione (MW: 476.556) features a fluorophenyl-piperazine group instead of benzylpiperidine. Fluorine’s electron-withdrawing effect enhances metabolic stability and may improve blood-brain barrier permeability.

Hydroxyethyl-Piperazine Derivative ()

8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-7H-purine-2,6-dione (C₁₂H₁₈N₆O₃, MW: 294.31) incorporates a hydroxyethyl-piperazine group. The hydroxyl group improves aqueous solubility but may limit membrane permeability. Compared to the target’s benzylpiperidine , this substituent is less lipophilic, suggesting weaker CNS activity. The absence of a thio-linked pyrimidine further differentiates its pharmacological profile .

Methoxyphenyl-Phenoxypropyl Analog ()

8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6-dione (C₂₆H₃₀N₆O₄, MW: 490.6) includes a methoxyphenyl-piperazine and phenoxypropyl chain. Its higher molecular weight may impact bioavailability compared to the target compound .

Hydroxybenzylidene-Hydrazinyl Derivative ()

(E)-8-(2-(4-hydroxybenzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6-dione (C₁₆H₁₈N₆O₄, MW: 358.35) introduces a hydrazinyl linker and hydroxybenzylidene group. The hydrazine moiety may confer redox activity but risks instability under physiological conditions.

Comparative Analysis Table

Compound Core Structure Key Substituents Molecular Weight Notable Properties
Target Compound Purine-2,6-dione 4-Benzylpiperidin-1-yl, 3-((4-methylpyrimidin-2-yl)thio)propyl ~500 (estimated) High lipophilicity, sulfur-mediated interactions, CNS penetration potential
Fluorophenyl-Piperazinyl Analog Purine-2,6-dione 4-(4-Fluorophenyl)piperazinyl, 3-phenylpropyl 476.556 Enhanced metabolic stability, moderate BBB permeability
Hydroxyethyl-Piperazine Purine-2,6-dione 4-(2-Hydroxyethyl)piperazinyl 294.31 Improved solubility, reduced membrane permeability
Methoxyphenyl-Phenoxypropyl Purine-2,6-dione 4-(4-Methoxyphenyl)piperazinyl, 3-phenoxypropyl 490.6 Electron-rich aromatic system, potential receptor affinity
Pyrimidine-dione Derivatives Pyrimidine-2,4-dione Benzyloxymethyl, methoxymethyl ~400 (estimated) High hydrophobicity, limited purinergic receptor engagement

Research Implications

The target compound’s thioether-linked pyrimidine and benzylpiperidine groups distinguish it from analogs. These features may enhance selectivity for sulfur-dependent targets (e.g., cysteine proteases) or adenosine A₂A receptors. However, its higher lipophilicity compared to hydroxyethyl or hydrazine derivatives could pose challenges in solubility. Further studies should explore its pharmacokinetics and binding affinity relative to fluorophenyl-piperazinyl and methoxyphenyl analogs .

Q & A

Q. How to optimize reaction conditions for minimizing diastereomer formation during piperidinyl substitution?

  • Methodology : Screen chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysts (e.g., BINAP-metal complexes). Use DoE to balance temperature (-20°C to 50°C) and solvent polarity (DMF vs. THF). Analyze diastereomeric ratios via chiral HPLC and refine using kinetic modeling .

Notes

  • Avoid trial-and-error synthesis; prioritize computational reaction path searches (e.g., ICReDD’s quantum chemical frameworks) .
  • Cross-validate contradictory bioactivity data using orthogonal assays (e.g., SPR vs. ITC for binding affinity) .
  • Adhere to CRDC classifications (e.g., RDF2050112 for reactor design) when reporting engineering methodologies .

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